molecular formula H3K5O18S4 B1253208 Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate CAS No. 70693-62-8

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate

Cat. No.: B1253208
CAS No.: 70693-62-8
M. Wt: 614.8 g/mol
InChI Key: HJKYXKSLRZKNSI-UHFFFAOYSA-I
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Description

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as this compound, is a useful research compound. Its molecular formula is H3K5O18S4 and its molecular weight is 614.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation

  • Chemical Oxidation for Soil Remediation : Hydrogen peroxide, in combination with ferrous sulfate, has been studied for in-situ treatment of soils contaminated with organics like pentachlorophenol and trichloroethylene. This method effectively oxidizes these contaminants, demonstrating its potential for environmental remediation (Ravikumar & Gurol, 1994).

  • Bioremediation of Water Contaminants : A study on the use of a hydrogen-based membrane biofilm reactor showed effective biodegradation and mineralization of pentachlorophenol in water, along with concurrent treatment of nitrate and sulfate (Long et al., 2018).

Industrial and Chemical Applications

  • Synthesis of Chemical Compounds : Metal hydrogen sulfates like Ca(HSO4)2 and Zn(HSO4)2 have been used as catalysts for synthesizing 3,4-dihydropyrimidin-2(1H)-one, highlighting their role in chemical synthesis (Niknam et al., 2007).

  • Sulfur Isotope Analysis in Geochemistry : Techniques involving the reduction of sulfates to sulfur dioxide for isotopic analysis have been developed, crucial for geochemical and environmental studies (Coleman & Moore, 1978).

Biological and Microbial Processes

  • Sulfur Metabolism in Organisms : The metabolism of sulfate in living systems, especially in the formation of sulfur-containing amino acids and proteins, is a significant area of study. This research provides insights into the broader sulfur cycle in the biosphere (Schiff & Hodson, 1973).

  • Microbial Sulfur Reduction : Biological sulfate reduction, which converts sulfate to hydrogen sulfide, is used in treating sulfate-containing wastewaters. This process is crucial for removing heavy metals from wastewater through the formation of metal sulfides (Liamleam & Annachhatre, 2007).

Mechanism of Action

Target of Action

The compound, also known as Potassium Peroxymonosulfate , is primarily used as an oxidizing agent . It is the potassium salt of peroxymonosulfuric acid . The primary targets of this compound are substances that can be oxidized, which includes a wide range of organic compounds in various applications .

Mode of Action

As an oxidizing agent, Potassium Peroxymonosulfate works by accepting electrons from other substances in a redox reaction . This results in the oxidation of the substance, which can lead to various changes depending on the specific substance and context .

Biochemical Pathways

The exact biochemical pathways affected by Potassium Peroxymonosulfate can vary widely depending on the specific application and the substances being oxidized . In general, oxidation reactions can result in the breakdown of complex organic molecules, the inactivation of pathogens, or the modification of chemical structures .

Pharmacokinetics

As a strong oxidizing agent, it is likely to react quickly and be transformed upon contact with biological tissues .

Result of Action

The results of Potassium Peroxymonosulfate’s action are primarily the effects of its oxidation reactions . These can include the breakdown of harmful organic compounds, the inactivation of pathogens, or the bleaching of stains . The exact results will depend on the specific substances being oxidized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium Peroxymonosulfate . Factors such as pH, temperature, and the presence of other substances can affect the rate and extent of its oxidation reactions . For example, it is commonly used in swimming pools to keep the water clear, thus allowing chlorine in pools to work to sanitize the water rather than clarify the water, resulting in less chlorine needed to keep pools clean .

Biochemical Analysis

Biochemical Properties

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate plays a crucial role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can oxidize sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the protein’s structure and function. Additionally, this compound can act as an oxidizing agent in enzymatic reactions, facilitating the conversion of substrates to products .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s oxidizing properties can lead to the activation of oxidative stress pathways, which in turn can affect gene expression and cellular metabolism. This can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an oxidizing agent. It can bind to biomolecules and induce oxidation reactions, leading to changes in their structure and function. For instance, the compound can oxidize thiol groups in enzymes, resulting in enzyme inhibition or activation. Additionally, this compound can influence gene expression by inducing oxidative stress, which can activate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, this compound can degrade over time, leading to a decrease in its oxidizing power. This can affect its ability to induce oxidative stress and alter cellular processes. Long-term studies have shown that the compound can have lasting effects on cell function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, this compound can cause significant oxidative damage, resulting in cell death and tissue injury. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate oxidation-reduction reactions. For example, the compound can participate in the oxidation of organic molecules, leading to the production of reactive oxygen species. These reactive oxygen species can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with cellular components. For instance, this compound can accumulate in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. This localization can influence the compound’s ability to modulate cellular processes and responses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate involves the reaction of potassium hydroxide with sulfuric acid followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Potassium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve potassium hydroxide in water to form a solution.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 1-2 hours.", "Step 4: Cool the mixture to room temperature and slowly add hydrogen peroxide while stirring.", "Step 5: Heat the mixture to 80-90°C and continue stirring for 1-2 hours.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry it in a vacuum oven to obtain Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate." ] }

CAS No.

70693-62-8

Molecular Formula

H3K5O18S4

Molecular Weight

614.8 g/mol

IUPAC Name

pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate

InChI

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5

InChI Key

HJKYXKSLRZKNSI-UHFFFAOYSA-I

SMILES

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Pictograms

Oxidizer; Corrosive; Irritant; Health Hazard

Synonyms

caroate
oxone
peroxymonosulfuric acid potassium salt
potassium hydrogen persulfate
potassium peroxomonosulfate
potassium peroxymonosulfuric acid

Origin of Product

United States

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